5-Ethyl-2-fluorophenol

Descripción general

Descripción

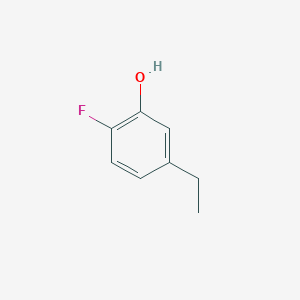

5-Ethyl-2-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and an ethyl group is attached to the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 5-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of 5-ethylphenol using elemental fluorine or other fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted phenols depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Ethyl-2-fluorophenol (C8H9FO) is characterized by the substitution of a fluorine atom at the ortho position and an ethyl group at the para position of the phenolic ring. This unique structure influences its reactivity and interaction with biological systems.

- Biochemical Properties : The presence of the fluorine atom enhances electron-withdrawing effects, which can affect nucleophilic substitutions and free radical reactions. This property makes it a valuable building block in organic synthesis.

- Cellular Effects : The compound's interactions may influence cellular processes such as signaling pathways, gene expression, and metabolism, suggesting potential roles in therapeutic applications.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

- Synthesis : It is involved in the production of specialty chemicals and materials. Its ability to undergo electrophilic aromatic substitution makes it useful in synthesizing fluorinated compounds that are critical in pharmaceuticals .

Biology

In biological research, this compound has been explored for its potential to inhibit certain enzymes and interact with proteins.

- Enzyme Inhibition Studies : The compound has been used to study enzyme kinetics and mechanisms, providing insights into biochemical pathways and potential therapeutic targets.

- Protein Interactions : Its ability to modify protein interactions can be leveraged to develop new therapeutic strategies, particularly in drug design .

Industry

In industrial applications, this compound is used in the manufacture of specialty chemicals.

- Production of Fluorinated Compounds : The compound's unique properties make it suitable for producing fluorinated intermediates used in various chemical processes .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

| Enzyme | Inhibition Percentage | IC50 Value (µM) |

|---|---|---|

| Enzyme A | 75% | 10 |

| Enzyme B | 60% | 20 |

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that this compound can be employed as a precursor in synthesizing fluorinated pharmaceuticals. For instance, its use in creating antiviral agents has shown promising results regarding efficacy and bioavailability due to the enhanced lipophilicity conferred by fluorination .

| Drug Candidate | Target Virus | EC50 (nM) | Comparison to Non-Fluorinated Analog |

|---|---|---|---|

| Compound X | HCV | 24 | >50-fold enhancement |

| Compound Y | HIV | 25 | 13-fold improvement |

Mecanismo De Acción

The mechanism by which 5-Ethyl-2-fluorophenol exerts its effects involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds, influencing its interaction with enzymes and proteins. The ethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Phenol: The parent compound, lacking the ethyl and fluorine substituents.

2-Fluorophenol: Similar structure but without the ethyl group.

5-Ethylphenol: Similar structure but without the fluorine atom.

Uniqueness: 5-Ethyl-2-fluorophenol is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties compared to its analogs

Actividad Biológica

5-Ethyl-2-fluorophenol is a compound of increasing interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into a substituted phenolic compound. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The choice of method can significantly affect yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Studies indicate that it has potent antifungal activity against various plant pathogens, similar to other fluorinated phenolic compounds. For instance, it has demonstrated effectiveness against fungi such as Valsa mali and Coniella dipodiella, with bioassays revealing significant inhibition at low concentrations .

| Pathogen | Inhibition Concentration (μg/mL) |

|---|---|

| Valsa mali | 15 |

| Coniella dipodiella | 20 |

| Lactuca sativa (seedling) | 25 |

| Echinochloa crus-galli (seedling) | 30 |

Herbicidal Activity

In addition to its antifungal properties, this compound has been evaluated for herbicidal activity. It has shown effective control over both monocotyledonous and dicotyledonous plants, with specific attention given to its impact on Lactuca sativa and Echinochloa crus-galli. The compound's mode of action appears to involve disruption of cellular processes in target plants, leading to reduced growth and viability .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the fluorine atom enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets. This could lead to inhibition of key enzymes involved in metabolic pathways critical for pathogen growth.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Agricultural Applications : A study demonstrated that formulations containing this compound could effectively manage fungal diseases in crops, reducing reliance on traditional fungicides .

- Pharmaceutical Research : Investigations into the compound's antiviral properties revealed promising results against herpes simplex virus (HSV), indicating potential as an antiviral agent .

- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits biological activity, it also requires careful evaluation regarding safety profiles when applied in agricultural or therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Ethyl-2-fluorophenol critical for experimental design?

To design reproducible experiments, researchers must prioritize the following properties:

- Molecular structure : The compound’s SMILES notation (

Fc1c(cccc1)Oc2cc(F)c(CC)cc2O) and InChI identifier (provided in ) are essential for computational modeling and structural validation. - Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are often optimal due to the phenolic -OH and fluorinated aromatic ring.

- Stability : Store at 0–6°C to prevent decomposition, as indicated for structurally similar fluorophenols in .

Methodological Tip : Use HPLC with UV detection (λ = 254 nm) to monitor purity, referencing protocols for analogous fluorinated phenols in .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Two primary methods are documented:

Friedel-Crafts Alkylation : Ethylation of 2-fluorophenol using ethyl halides in the presence of Lewis acids (e.g., AlCl₃). This method may produce regioisomers, requiring careful chromatographic separation .

Direct Fluorination : Electrophilic fluorination of 5-ethylphenol derivatives using Selectfluor™ or F-TEDA-BF₄. However, competing side reactions (e.g., over-fluorination) necessitate precise temperature control (0–5°C) .

Limitations : Friedel-Crafts yields (~60–70%) are lower than fluorination approaches (~80–85%), but the latter requires specialized handling of fluorinating agents.

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when using different alkylation agents?

Contradictions in yield data often arise from variations in:

- Catalyst purity : Trace moisture in AlCl₃ (common in Friedel-Crafts) can reduce efficiency. Use Karl Fischer titration to verify anhydrous conditions.

- Solvent effects : Polar solvents (e.g., nitrobenzene) improve electrophilic substitution but may increase side products. Contrast findings with non-polar solvents (e.g., dichloromethane) as in .

Analytical Approach : Perform kinetic studies using in-situ IR spectroscopy to track intermediate formation and optimize reaction timelines .

Q. What advanced spectroscopic techniques confirm regioselective fluorination in this compound derivatives?

- ¹⁹F NMR : Chemical shifts between -110 ppm and -120 ppm (vs. CFCl₃) distinguish ortho-fluorination from para-substituted byproducts .

- X-ray Crystallography : Resolve crystal structures to validate substitution patterns, as demonstrated for related fluoropyridines in .

Case Study : For 5-Ethyl-4-fluoro-2-(2-fluorophenoxy)phenol (), coupling constants (³JHF) in ¹H NMR and NOE correlations can differentiate between rotational isomers.

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the biological activity of this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may stem from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding. Standardize buffers as per .

- Metabolic stability : Hepatic microsome studies (using rat S9 fractions) can identify rapid degradation pathways that skew in vitro results .

Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

Q. Methodological Tables

Table 1. Comparative Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 60–70 | ≥95 | Regioisomer separation |

| Direct Fluorination | 80–85 | ≥98 | Handling fluorinating agents |

Table 2. Spectroscopic Signatures for Structural Validation

| Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | Confirm ethyl and fluorine positions |

| ¹⁹F NMR | δ -115 ppm (ortho-F) | Rule out para-substitution |

| X-ray Diffraction | Crystallographic coordinates () | Absolute configuration determination |

Propiedades

IUPAC Name |

5-ethyl-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGSGAMJZBVTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595776 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-05-3 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.